
2-メチル-2-(ピロリジン-1-イル)プロパン-1-アミン
概要
説明
科学的研究の応用
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
Target of Action
The primary target of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine is the κ-opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, the others being μ-opioid receptors (MORs) and δ-opioid receptors. KORs play a key role in the response to stress and can potentiate the rewarding properties of drugs .
Mode of Action
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. It has a high affinity for human, rat, and mouse KORs, but a significantly reduced affinity for human MORs, and negligible affinity for δ-opioid receptors .
Biochemical Pathways
Given its target, it is likely to be involved in modulating the effects of endogenous opioids and dynorphin peptides, which are co-localized within the a10 mesolimbic dopamine pathway .
Result of Action
As a KOR antagonist, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine has demonstrated antidepressant-like efficacy in the mouse forced swim test . It also attenuated the behavioral effects of stress in the mouse social defeat stress assay and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in the mouse conditioned place preference .
生化学分析
Biochemical Properties
It has been found to have high affinity for human, rat, and mouse κ-opioid receptors . This suggests that it may interact with these receptors and potentially influence their function.
Cellular Effects
In cellular systems, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine has been shown to have significant effects. It has been found to demonstrate antidepressant-like efficacy in mouse forced-swim tests, attenuate the behavioral effects of stress in mouse social defeat stress assays, and show therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in mouse conditioned place preference .
Molecular Mechanism
It is known to act as a κ-opioid receptor antagonist . This means it binds to these receptors and prevents their activation, which can influence a variety of physiological processes.
Dosage Effects in Animal Models
In animal models, the effects of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine have been shown to vary with dosage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with pyrrolidine under specific conditions. One common method is the reductive amination of 2-methylpropanal with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
- 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine
Uniqueness
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a methyl group at the second position. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,7-9)10-5-3-4-6-10/h3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRFFLFCVMJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4,4-Bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1638751.png)
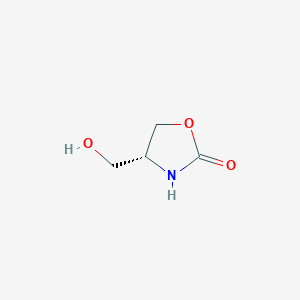
![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)
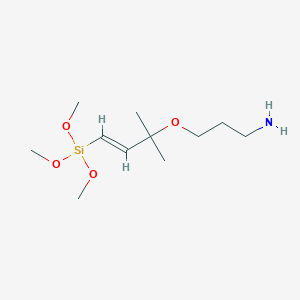
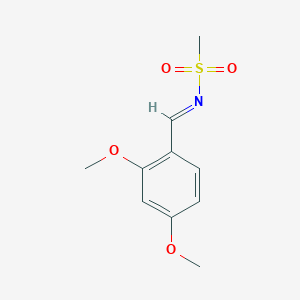
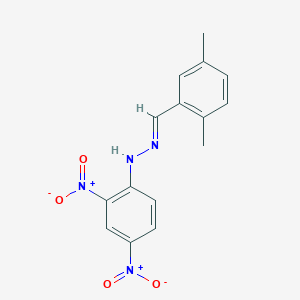
![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)
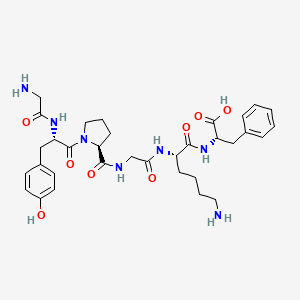

![Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-2-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-](/img/structure/B1638783.png)

